molecular formula C15H20BrClN2O4S B15303333 Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B15303333
M. Wt: 439.8 g/mol
InChI Key: BUUTWRHBNNAMMH-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carboxylate group at the 1-position and a sulfonamide-linked 4-bromo-2-chlorophenyl substituent at the 4-position. The tert-butyl group serves as a protective moiety during synthesis, while the sulfonyl-aryl group contributes to electronic and steric properties critical for biological interactions . Its structural framework is widely utilized in medicinal chemistry for targeting enzymes and receptors, particularly in kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C15H20BrClN2O4S

Molecular Weight

439.8 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-2-chlorophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H20BrClN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3

InChI Key

BUUTWRHBNNAMMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is explored for various therapeutic applications, including anti-inflammatory and anticancer treatments. Its unique structure allows for specific interactions with biological targets, enhancing its efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Aryl Sulfonamides
  • Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6) :

    • Contains a trifluoromethoxy group at the 2-position and bromine at the 5-position.
    • Increased lipophilicity due to the trifluoromethoxy group enhances membrane permeability, making it suitable for central nervous system targets .
    • Molecular Weight : 489.31 g/mol (C₁₆H₂₀BrF₃N₂O₅S) .
  • Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate :

    • Features a nitro group at the 4-position.
    • The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, enabling further derivatization (e.g., reduction to an amine for coupling) .
    • Synthesis : Reacts with tert-butyl piperazine-1-carboxylate and p-nitrobenzenesulfonyl chloride in acetonitrile with K₂CO₃ .
Non-Halogenated Aryl Sulfonamides
  • Yield: 96% via coupling with 1-Boc-piperazine .

Functional Group Modifications on the Piperazine Core

Sulfonyl vs. Carbonyl Linkages
  • Tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate (CAS 1223433-71-3): Replaces the sulfonamide with a benzoyl group. Application: Intermediate in kinase inhibitor synthesis .
Alkyl-Substituted Piperazines
  • Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride :
    • A mesylate group on a propyl linker enables nucleophilic displacement reactions for further functionalization .
    • Use : Probing the effect of alkyl chain length on pharmacokinetics .

Stability and Reactivity

  • Degradation in Simulated Gastric Fluid: Analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) undergo hydrolysis in acidic conditions due to the oxazolidinone ring, whereas sulfonamide-linked derivatives (e.g., target compound) show greater stability .
  • Spectral Characterization: MS Data: Tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate shows m/z 343.30 (M+23) . ¹H NMR: Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate exhibits δ 8.45 (d, J=8.8 Hz, 2H) for aromatic protons .

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